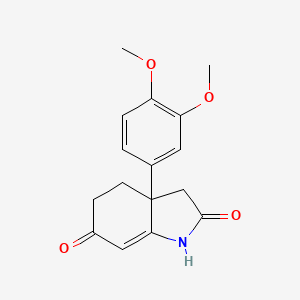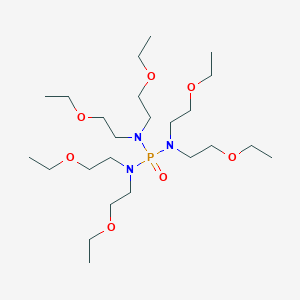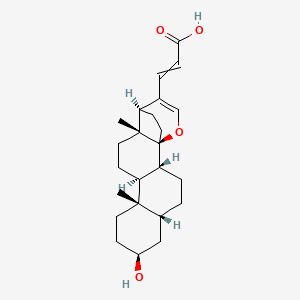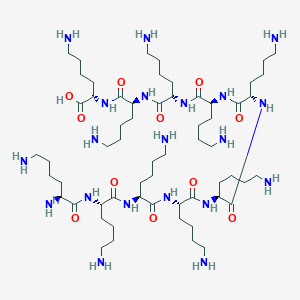
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a decapeptide composed entirely of the amino acid lysine Lysine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first lysine residue: to the resin.
Deprotection: of the amino group of the lysine residue.
Coupling: of the next protected lysine residue using coupling reagents like HBTU or DIC.
Repetition: of the deprotection and coupling steps until the decapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions and purification steps to meet industrial standards.
化学反応の分析
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert oxidized lysine residues back to their original state.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of lysine-derived aldehydes or carboxylic acids.
Reduction: Restoration of the original lysine residues.
Substitution: Formation of N-acyl or N-alkyl lysine derivatives.
科学的研究の応用
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is primarily related to its polycationic nature. The multiple lysine residues confer a high positive charge, enabling the peptide to interact with negatively charged molecules, such as nucleic acids and cell membranes. This interaction can facilitate cellular uptake, gene delivery, and modulation of biological pathways.
類似化合物との比較
Similar Compounds
H-Lys-Lys-Lys-OH: (trilysine)
H-Lys-Lys-Lys-Lys-OH: (tetralysine)
H-Lys-Lys-Lys-Lys-Lys-OH: (pentalysine)
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH stands out due to its longer chain length, which enhances its ability to interact with larger biomolecules and cellular structures. This decapeptide’s extended structure provides unique opportunities for applications in gene delivery and biomaterials, where longer polylysine chains are often more effective.
特性
CAS番号 |
21743-35-1 |
|---|---|
分子式 |
C60H122N20O11 |
分子量 |
1299.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H122N20O11/c61-31-11-1-21-41(71)51(81)72-42(22-2-12-32-62)52(82)73-43(23-3-13-33-63)53(83)74-44(24-4-14-34-64)54(84)75-45(25-5-15-35-65)55(85)76-46(26-6-16-36-66)56(86)77-47(27-7-17-37-67)57(87)78-48(28-8-18-38-68)58(88)79-49(29-9-19-39-69)59(89)80-50(60(90)91)30-10-20-40-70/h41-50H,1-40,61-71H2,(H,72,81)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,90,91)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChIキー |
RWDNPUHVYJEVLG-SARDKLJWSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



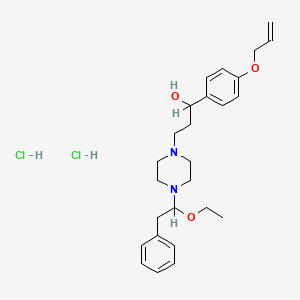
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
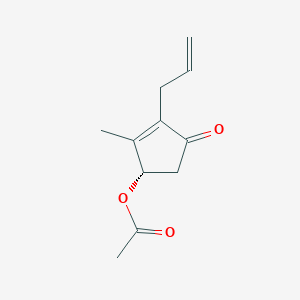
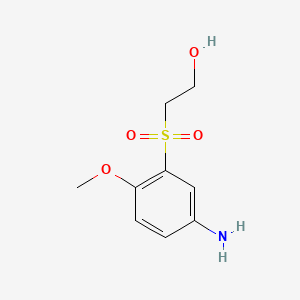
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
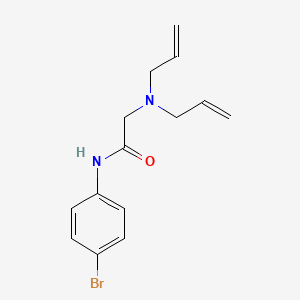
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
